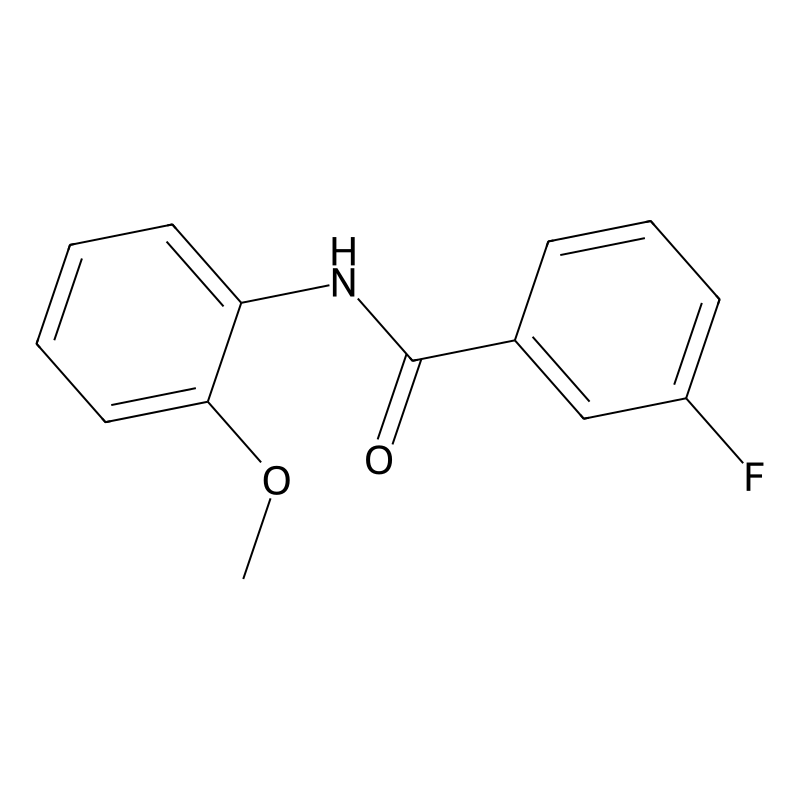

3-fluoro-N-(2-methoxyphenyl)benzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-fluoro-N-(2-methoxyphenyl)benzamide is a synthetic organic compound classified as a benzamide. It features a fluorine atom attached to the benzene ring, a methoxyphenyl substituent, and an amide functional group. The presence of these distinct functional groups contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry and organic synthesis. The compound's molecular formula is , and its structure includes a central benzamide core that is modified by the addition of both the fluorine atom and the methoxy group.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives that may exhibit different biological properties.

- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, yielding reduced forms of the compound.

- Substitution Reactions: The compound may undergo substitution reactions where specific functional groups are replaced by others, utilizing halogenating agents or nucleophiles.

These reactions can lead to a variety of derivatives that may have distinct biological activities.

The biological activity of 3-fluoro-N-(2-methoxyphenyl)benzamide has not been extensively documented in literature, but similar compounds within the benzamide class have shown various pharmacological effects. Benzamides are often associated with activities such as:

- Antiemetic Effects: Certain benzamides exhibit potent antiemetic properties, which can be beneficial in treating nausea and vomiting .

- Antipsychotic Activity: Some derivatives have been investigated for their potential use in treating psychiatric disorders due to their interaction with neurotransmitter systems.

The specific mechanism of action for 3-fluoro-N-(2-methoxyphenyl)benzamide would require further investigation to elucidate its interactions with biological targets.

The synthesis of 3-fluoro-N-(2-methoxyphenyl)benzamide typically involves several steps:

- Formation of the Methoxyphenyl Intermediate: The synthesis begins with the reaction of 2-methoxyphenyl with an appropriate reagent to form an intermediate that contains the methoxy group.

- Fluorination: A fluorinating agent is used to introduce the fluorine atom into the aromatic ring, creating a fluorinated intermediate.

- Coupling Reaction: Finally, the fluorinated intermediate undergoes a coupling reaction with benzamide to form 3-fluoro-N-(2-methoxyphenyl)benzamide through amide bond formation.

Optimization of these steps is crucial for improving yield and purity, especially in industrial applications.

3-fluoro-N-(2-methoxyphenyl)benzamide has potential applications in:

- Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.

- Organic Synthesis: Its unique structure allows it to act as an intermediate for synthesizing more complex molecules in research settings.

- Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Interaction studies involving 3-fluoro-N-(2-methoxyphenyl)benzamide would typically focus on its binding affinity to specific receptors or enzymes. Techniques such as:

- X-ray Crystallography: This method can provide detailed structural information about how the compound interacts at a molecular level.

- Computational Modeling: Density functional theory (DFT) can be used to predict electronic properties and potential energy surfaces, aiding in understanding its reactivity and interactions.

These studies are essential for determining the pharmacological profile of the compound.

Several compounds share structural similarities with 3-fluoro-N-(2-methoxyphenyl)benzamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-fluoro-N-(4-methoxyphenyl)benzamide | Fluorine atom on benzene, methoxy on para position | Potential antiemetic effects |

| 3-fluoro-N-(1-methyl-4-piperidinyl)benzamide | Fluorine atom on benzene, piperidine substituent | Antipsychotic activity |

| N-(2-methoxyphenyl)benzamide | Methoxy group without fluorination | General pharmacological activity |

| 2-Fluoro-N-(4-methoxyphenyl)benzamide | Fluorine and methoxy on different positions | Antiemetic and antipsychotic effects |

The uniqueness of 3-fluoro-N-(2-methoxyphenyl)benzamide lies in its specific combination of functional groups and their positions, which may influence its biological activity differently compared to structurally similar compounds. Further research into these similarities and differences could lead to novel therapeutic applications.

3-Fluoro-N-(2-methoxyphenyl)benzamide, bearing the CAS registry number 2251-02-7, represents a substituted benzamide derivative with distinct structural features that distinguish it from other members of this chemical family. The compound's molecular formula C14H12FNO2 indicates a molecular weight of 245.249 g/mol, with the SMILES notation expressed as COc1ccccc1NC(=O)c1cccc(c1)F. This notation reveals the presence of a methoxy group (-OCH3) attached to the ortho position of the aniline moiety, while a fluorine atom occupies the meta position of the benzoyl group.

The systematic nomenclature follows IUPAC conventions, designating the compound as 3-fluoro-N-(2-methoxyphenyl)benzamide, where the numerical prefixes clearly indicate the positional relationships of the substituents. The structural arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and potential biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups creates an interesting electronic balance within the molecule.

The compound exhibits typical amide bond characteristics, with the carbonyl carbon serving as the central linking point between the fluorinated benzene ring and the methoxy-substituted aniline derivative. This structural arrangement is consistent with other benzamide derivatives that have demonstrated significant pharmacological activity, suggesting potential therapeutic applications for this specific compound.

Position in Benzamide Compound Family

Benzamides constitute a fundamental class of organic compounds characterized by the presence of a carboxamido substituent attached to a benzene ring. The parent compound, benzamide (C7H7NO), serves as the foundational structure from which numerous derivatives have been developed for various applications, particularly in pharmaceutical research. The benzamide framework has proven to be remarkably versatile, with substituted derivatives finding applications as analgesics, antidepressants, antiemetics, antipsychotics, and numerous other therapeutic categories.

3-Fluoro-N-(2-methoxyphenyl)benzamide occupies a specific niche within this diverse family, distinguished by its dual substitution pattern. The compound shares structural similarities with other pharmaceutically active benzamides such as 4-fluoro-N-(4-methoxyphenyl)benzamide (CAS: 33489-70-2), which has been documented in chemical databases with the molecular formula C14H12FNO2. However, the positional differences in both the fluorine and methoxy substituents create distinct electronic and pharmacophoric properties.

Comparative analysis reveals that fluorinated benzamides often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms can significantly impact membrane permeability, metabolic stability, and receptor binding affinity. Similarly, methoxy substituents on the aniline moiety can modulate both electronic properties and molecular recognition patterns, contributing to the compound's overall biological profile.

Historical Context in Organic Chemistry Research

The historical development of benzamide chemistry traces back to the foundational work of Friedrich Wöhler and Justus von Liebig in 1832, who first discovered polymorphism in benzamide crystals during their pioneering studies in organic chemistry. This landmark discovery not only established benzamide as the first organic molecule known to exhibit polymorphism but also laid the groundwork for understanding structure-property relationships in organic compounds. Wöhler and Liebig's work emerged from their investigation of oil of bitter almonds (benzaldehyde) and its various chemical transformations, leading to the identification of benzoyl as an organic "radikal" that maintained its identity through diverse chemical reactions.

The subsequent development of substituted benzamides has been driven by the pharmaceutical industry's recognition of this scaffold's therapeutic potential. The introduction of fluorine substituents into organic molecules gained prominence in the mid-20th century as medicinal chemists recognized fluorine's unique properties in modulating biological activity. The systematic exploration of fluorinated benzamides has contributed to the development of numerous clinically important drugs, including antipsychotics, antiemetics, and other therapeutic agents.

The specific compound 3-fluoro-N-(2-methoxyphenyl)benzamide represents a continuation of this historical trajectory, embodying the principles of rational drug design through strategic substitution patterns. The combination of fluorine and methoxy substituents reflects modern approaches to molecular optimization, where specific functional groups are introduced to achieve desired pharmacological properties. This compound thus stands as part of the ongoing evolution of benzamide chemistry, building upon nearly two centuries of research and development in this important chemical class.